(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine
Description
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m0/s1 |
InChI Key |
CBPUIEULODMPLG-QMMMGPOBSA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C(=CC=C1)F)F)N |
Canonical SMILES |
C=CC(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
Biological Activity
(1S)-1-(2,3-Difluorophenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in the context of neurological diseases and as a pharmacological agent. The compound's structure features a difluorophenyl group that may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A prop-2-enylamine backbone.
- A difluorophenyl substituent at the 1-position.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and receptors in the central nervous system (CNS). Notably, it has been studied for its interaction with β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Inhibition of BACE1 can reduce the production of amyloid-beta (Aβ) peptides, which are associated with neurodegeneration in Alzheimer's patients .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against BACE1. The compound was found to have an IC50 value indicating potent inhibition, which suggests that it could be effective in reducing Aβ levels in neuronal cultures .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been characterized through various studies:
- Absorption : The compound shows good permeability across cell membranes.
- Metabolism : The primary metabolic pathway involves oxidative metabolism via cytochrome P450 enzymes.
- Excretion : Studies indicate that metabolites are primarily eliminated through renal pathways .
Alzheimer's Disease Models
In a series of experiments using transgenic mouse models of Alzheimer's disease, administration of this compound resulted in a significant decrease in brain Aβ levels. These findings were corroborated by histological analysis showing reduced amyloid plaque formation compared to control groups .
Neuroprotection
Additional studies have explored the neuroprotective effects of the compound. It was observed that treatment with this compound led to improved cognitive function in animal models subjected to neurotoxic insults. Behavioral assays indicated enhanced memory retention and learning capabilities post-treatment .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H10F2N |
| BACE1 IC50 | 0.36 μM |
| CNS Penetration | High |
| Primary Metabolite | N-demethylated derivative |
Discussion
The data indicates that this compound possesses promising biological activity as a BACE1 inhibitor with potential applications in treating Alzheimer's disease. Its favorable ADME properties further enhance its therapeutic viability.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between (1S)-1-(2,3-Difluorophenyl)prop-2-enylamine and selected analogs:
*Inferred data; †Calculated based on molecular formula.
Key Observations:
- Substituent Position: The 2,3-difluoro substitution in the target compound contrasts with the 3,4-difluoro substitution in (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
- Molecular Complexity : Goxalapladib, a naphthyridine derivative, incorporates a 2,3-difluorophenethyl group but has a significantly larger structure. Its molecular weight (718.80 g/mol) exceeds the target compound’s by over fourfold, suggesting divergent pharmacological roles (e.g., enzyme inhibition vs. receptor modulation) .
- Chirality and Rigidity : Both the target compound and (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine are chiral, but the cyclopropane ring in the latter introduces rigidity, which may enhance metabolic stability compared to the flexible allylamine backbone .
(a) Role of Fluorine Substitution
The 2,3-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This feature is shared with Goxalapladib, where fluorine atoms improve bioavailability and target engagement in atherosclerosis treatment . In contrast, the 4-chloro-3-methylphenyl group in (1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine introduces steric bulk, which may hinder membrane permeability .
(c) Comparative Bioactivity
While direct bioactivity data for the target compound are unavailable, analogs provide clues:
- Goxalapladib : Targets atherosclerosis via inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), leveraging the 2,3-difluorophenethyl group for hydrophobic interactions .
- Cyclopropanamine Derivatives : Rigid structures like (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine are often used in CNS drugs due to their ability to cross the blood-brain barrier .
Preparation Methods
Preparation Methods
General Synthetic Strategies
The synthesis of this compound typically involves:
- Chiral amine formation via asymmetric synthesis or chiral pool approaches.
- Installation of the difluorophenyl substituent on the propenylamine backbone.
- Control of stereochemistry at the chiral center to ensure the (S)-configuration.
- Purification to achieve high enantiomeric excess and chemical purity.
Key Synthetic Routes
Reductive Amination of 2,3-Difluorophenylacetaldehyde
A common and efficient method involves the reductive amination of the corresponding 2,3-difluorophenylacetaldehyde with ammonia or a suitable amine source under catalytic hydrogenation conditions. This approach allows direct formation of the chiral amine:
- Step 1: Preparation or procurement of 2,3-difluorophenylacetaldehyde.
- Step 2: Reaction with ammonia or a primary amine under reductive conditions, often using transition-metal catalysts such as Rh, Ru, or Pd.
- Step 3: Use of chiral catalysts or auxiliaries to induce stereoselectivity and yield the (S)-enantiomer preferentially.
This method is favored for its operational simplicity and scalability.
Asymmetric Catalytic Hydrogenation of Propenyl Precursors
Another approach uses asymmetric catalytic hydrogenation of propenyl amine intermediates bearing the 2,3-difluorophenyl group:
- Starting Material: Propenyl derivatives with the difluorophenyl substituent.
- Catalyst: Transition-metal complexes with chiral ligands (e.g., Ru-BINAP, Rh-diphosphine complexes).
- Conditions: Mild hydrogen pressure and temperature to achieve high enantioselectivity.
- Outcome: Formation of the chiral amine with excellent enantiomeric excess (>98% ee).
This method benefits from high selectivity and has been demonstrated in related phenylpropylamine syntheses.
Grignard Reaction Followed by Dehydration
An older but documented method involves:
- Step 1: Formation of a Grignard reagent from 2,3-difluorophenyl bromide.
- Step 2: Reaction with an α-amino ketone or aldehyde to form a β-amino alcohol intermediate.
- Step 3: Dehydration of the β-amino alcohol to yield the propenylamine structure.
This multi-step sequence requires careful control of reaction conditions and purification steps to maintain stereochemical integrity.
Catalysts and Reagents
Purification Techniques
- Chiral High-Performance Liquid Chromatography (HPLC): Essential for verifying and enhancing enantiomeric purity.
- Recrystallization: Used to purify intermediates and final products.
- Chromatography (Silica gel, Flash): Employed for separation of byproducts and unreacted starting materials.
- Distillation: Occasionally applied for volatile intermediates.
Reaction Conditions and Parameters
Research Findings and Analysis
- Transition-metal catalyzed asymmetric hydrogenation provides excellent stereocontrol and yields, making it the preferred industrial method.
- Reductive amination is efficient for converting aldehydes to amines with minimal steps and good scalability.
- The presence of fluorine atoms on the phenyl ring enhances metabolic stability and lipophilicity, which is crucial for pharmacological properties but requires careful handling during synthesis to avoid side reactions.
- Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice is critical to maximize yield and enantiomeric purity.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + Amine + H2 + Catalyst | Rh, Ru catalysts; H2; ammonia | Direct, scalable, stereoselective | Requires chiral catalyst |
| Asymmetric Catalytic Hydrogenation | Propenyl intermediate + H2 + Chiral catalyst | Ru-BINAP, Rh-diphosphine complexes | High enantioselectivity, mild conditions | Catalyst cost and availability |
| Grignard Reaction + Dehydration | Phenyl Grignard + amino ketone + dehydration | MgBr, LiAlH4, AcOH, HCl | Established method, versatile | Multi-step, sensitive conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
